1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one
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Overview
Description
1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is characterized by the presence of an amino group and a ketone group attached to an oxolane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3-methyloxolane with ethanone in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3-methyloxolan-3-yl)propan-1-one: Similar structure with a propanone group instead of ethanone.
1-(4-Amino-3-methyloxolan-3-yl)butan-1-one: Contains a butanone group.
1-(4-Amino-3-methyloxolan-3-yl)pentan-1-one: Contains a pentanone group.
Uniqueness
1-(4-Amino-3-methyloxolan-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(4-amino-3-methyloxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO2/c1-5(9)7(2)4-10-3-6(7)8/h6H,3-4,8H2,1-2H3 |
InChI Key |
DINVMOJKIJSHIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(COCC1N)C |
Origin of Product |
United States |
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